Ethanone, 2-amino-1-phenyl-, hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-amino-1-phenyl-, hydrobromide typically involves the reaction of 2-aminoacetophenone with hydrobromic acid. The process can be summarized as follows:
Starting Material: 2-aminoacetophenone.
Reaction with Hydrobromic Acid: The 2-aminoacetophenone is dissolved in an appropriate solvent, such as ethanol, and hydrobromic acid is added to the solution. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrobromide salt.
Isolation: The product is isolated by filtration or crystallization, followed by washing and drying to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more controlled conditions to ensure high yield and purity. The process generally follows the same principles as the laboratory synthesis but is optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-amino-1-phenyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Nitroacetophenone or nitrosoacetophenone derivatives.
Reduction: 2-amino-1-phenylethanol.
Substitution: Various substituted acetophenone derivatives depending on the specific reaction.
Scientific Research Applications
Ethanone, 2-amino-1-phenyl-, hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-amino-1-phenyl-, hydrobromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.
Comparison with Similar Compounds
Ethanone, 2-amino-1-phenyl-, hydrobromide can be compared with other similar compounds, such as:
2-aminoacetophenone: The parent compound without the hydrobromide salt.
2-nitroacetophenone: An oxidized derivative with a nitro group.
2-hydroxyacetophenone: A hydroxylated derivative.
Uniqueness: The presence of the hydrobromide salt in this compound enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-amino-1-phenylethanone;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCKVZHZZHXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735212 | |
Record name | 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37394-53-9 | |
Record name | 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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